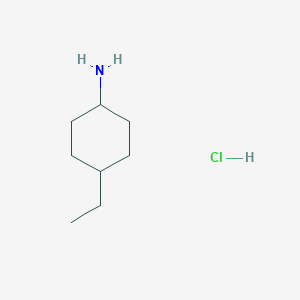

4-Ethylcyclohexan-1-amine hydrochloride

描述

4-Ethylcyclohexan-1-amine hydrochloride (CAS: 90226-27-0) is a cyclohexane derivative with a primary amine group substituted at the 1-position and an ethyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₈H₁₈ClN, with a molecular weight of 163.69 g/mol . The compound is typically synthesized via catalytic hydrogenation or transaminase-catalyzed reactions . It is used in pharmaceutical intermediates and organic synthesis due to its stereochemical versatility and amine functionality.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFTHMBRYCGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638062 | |

| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-27-0, 33483-67-9 | |

| Record name | Cyclohexanamine, 4-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide, followed by reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This method is preferred due to its efficiency and high yield .

化学反应分析

Types of Reactions

4-Ethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: 4-Ethylcyclohexanone or 4-ethylcyclohexanoic acid.

Reduction: Secondary amines like N-ethylcyclohexylamine.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and related industries [3, 5]. It is essentially a cyclohexane ring with an ethyl group at the 4-position and an amine functional group, often used in synthesizing more complex organic molecules.

Scientific Research Applications

This compound serves as a crucial building block in synthesizing complex organic molecules, ligands in coordination chemistry, and novel therapeutic agents in drug development [1, 3].

Organic Chemistry

- Electrophilic Aminating Reagent : It can be employed as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.

- Synthesis of Complex Molecules : Utilized as a building block in the synthesis of complex organic molecules.

- Chiral Synthesis : It is a convenient way to elaborate chiral 4-(2-hydroxyethyl)cyclohexan-1-one .

Biology

- Biological Activity Studies : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties [3, 4].

- Interaction Studies : Interaction studies often assess its effects on biological systems to understand its safety profile and efficacy in therapeutic contexts. These studies commonly evaluate its binding affinity, mechanism of action, and potential toxicity.

Medicinal Chemistry

- Drug Development : It is investigated for potential use in drug development, specifically in designing novel therapeutic agents.

- Synthesis of Derivatives : It is used to synthesize derivatives of tetrahydro-benzothiophene modulators [1, 8].

Environmental Science

- Ternary Composite Material : It can be used with β-cyclodextrin to modify graphene oxide to prepare a new type of ternary composite material (β-cyclodextrin/dopamine hydrochloride-graphene oxide, CD-DGO).

- Adsorption : The material has been shown to have an adsorption effect on sulfonamides antibiotics, with the maximum adsorption capacity of CD-DGO for sulfamethoxazole and sulfadiazine being 144 mg·g −1 and 152 mg·g −1, respectively.

Other Applications

- Material Science : Potential applications in developing new materials.

- Specialty Chemicals : Utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions using hydrogen gas in the presence of a palladium catalyst yield saturated amines.

- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

作用机制

The mechanism of action of 4-ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts as a substrate for amine transporters and enzymes involved in amine metabolism. The compound can modulate the activity of these proteins, affecting various biochemical pathways .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 4-ethylcyclohexan-1-amine hydrochloride with analogous cyclohexylamine derivatives:

Key Observations :

- Substituent Effects : The ethyl group in 4-ethylcyclohexan-1-amine enhances hydrophobicity compared to smaller substituents (e.g., methyl in Cyclopropanemethylamine hydrochloride) .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility in polar solvents than mono-HCl salts like this compound.

生物活性

4-Ethylcyclohexan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. As a derivative of cyclohexanamine, it possesses structural features that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 175.71 g/mol

The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a diverse range of biological activities:

- Antimicrobial Activity : Some studies suggest that amine derivatives can possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Antidepressant Effects : Compounds with a similar structure have been explored for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .

- Neuroprotective Properties : There is emerging evidence that certain amines can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclohexanamine derivatives:

- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various cyclohexanamine derivatives, including this compound, showing promising results in terms of their antimicrobial and neuroprotective activities .

- Another research article focused on the pharmacodynamics of dimethylamine derivatives, revealing their potential in treating infectious diseases and their role as effective tools in drug delivery systems .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Ethylcyclohexan-1-amine | Antimicrobial | |

| Dimethylamino derivatives | Antidepressant | |

| Cyclohexanamine derivatives | Neuroprotective |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Ethyl cyclohexanone and appropriate amines.

- Reagents : Use of reducing agents such as lithium aluminum hydride (LiAlH) to facilitate the conversion to the amine form.

- Purification : Crystallization or chromatography techniques are employed to isolate the hydrochloride salt form.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Ethylcyclohexan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by ethyl group introduction and amine salt formation. Key steps include:

- Amine protection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during alkylation .

- Hydrochloride salt formation : React the free amine with concentrated HCl under anhydrous conditions (e.g., in ethanol) to enhance solubility and stability .

- Yield optimization : Control temperature (0–5°C during acid addition) and use inert atmospheres (N₂/Ar) to minimize oxidation .

- Data Table :

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | THF, 25°C, 12h | 85 | 98% |

| Alkylation | Et₂O, -10°C, 4h | 72 | 95% |

| Salt Formation | EtOH, 0°C, 2h | 92 | 99% |

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, while retaining moderate solubility in polar organic solvents like ethanol (20–30 mg/mL) . Stability is pH-dependent:

- Aqueous solutions : Stable at pH 2–4 (hydrolysis <5% over 24h at 25°C) .

- Organic solvents : Degrades faster in DMSO (10% degradation over 48h) due to amine oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm cyclohexane ring conformation (axial/equatorial ethyl group) and amine proton environment (δ 1.5–2.5 ppm for NH₃⁺) .

- FT-IR : Detect N–H stretches (2500–3000 cm⁻¹ for NH₃⁺) and C–Cl bonds (600–800 cm⁻¹) .

- XRD : Resolve crystal structure to verify hydrochloride salt formation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are most effective?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times vary by 2–3 minutes for enantiomers .

- Circular Dichroism (CD) : Monitor ellipticity at 220 nm to distinguish R/S configurations .

- Data Table :

| Chiral Column | Mobile Phase | Resolution (Rs) |

|---|---|---|

| Chiralpak IC | Hexane:IPA (80:20) | 1.8 |

| Chiralcel OD-H | Hexane:EtOH (70:30) | 1.5 |

Q. What computational models predict the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor). Key interactions include hydrogen bonding between NH₃⁺ and Asp113 .

- MD Simulations : AMBER force fields reveal stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s reactivity and bioactivity?

- Methodological Answer :

- Fluorination : Introducing F at the cyclohexane 4-position increases metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) but reduces aqueous solubility by 30% .

- Methyl substitution : 4-Methyl analogs show 2x higher affinity for serotonin transporters (Ki = 12 nM vs. 25 nM for parent compound) .

- SAR Table :

| Derivative | Solubility (mg/mL) | Metabolic t₁/₂ (h) | Target Affinity (Ki, nM) |

|---|---|---|---|

| Parent | 50 | 2.0 | 25 |

| 4-Fluoro | 35 | 6.0 | 30 |

| 4-Methyl | 45 | 3.5 | 12 |

Q. What strategies mitigate contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .

- Control impurities : HPLC purity ≥98% reduces variability; residual solvents (e.g., DCM) can inhibit enzyme activity at >0.1% .

- Meta-analysis : Apply Bayesian statistics to reconcile discrepancies (e.g., 95% credible intervals for IC₅₀: 20–30 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。